molecular formula C21H33N3O2 B2858229 3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea CAS No. 2034555-60-5

3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea

Cat. No.: B2858229
CAS No.: 2034555-60-5
M. Wt: 359.514
InChI Key: CJVVAFHSLZOQCZ-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is a complex organic compound that features a tert-butyl group, a phenyl ring, a tetrahydrofuran moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea typically involves multiple steps:

    Formation of the Tert-butyl Phenyl Intermediate: The initial step involves the alkylation of a phenyl ring with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide.

    Piperidine Derivative Synthesis: The next step involves the synthesis of the piperidine derivative, which can be achieved by reacting tetrahydrofuran with piperidine under acidic conditions.

    Urea Formation: The final step involves the reaction of the tert-butyl phenyl intermediate with the piperidine derivative in the presence of a urea-forming reagent such as phosgene or triphosgene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Electrophiles like halogens, nucleophiles like amines

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Tert-butyl)phenyl)-3-(piperidin-4-yl)methyl)urea
  • 1-(4-(Tert-butyl)phenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)ethyl)urea

Uniqueness

3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is unique due to the presence of both the tetrahydrofuran and piperidine moieties, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in similar compounds, making it a subject of interest for further research and development.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-21(2,3)17-4-6-18(7-5-17)23-20(25)22-14-16-8-11-24(12-9-16)19-10-13-26-15-19/h4-7,16,19H,8-15H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVVAFHSLZOQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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